molecular formula C21H20N2O3 B3012533 (Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 881561-02-0

(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B3012533
CAS No.: 881561-02-0
M. Wt: 348.402
InChI Key: PBLXPVHOBNICLW-GDNBJRDFSA-N
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Description

The compound “(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a structurally complex heterocyclic molecule featuring a pyrrolo[1,2-a]quinazolinone core with a 4-methylbenzylidene substituent at position 3 and methoxy groups at positions 7 and 6. Its stereochemistry (Z-configuration) indicates that the 4-methylbenzylidene group and the adjacent hydrogen are on the same side of the double bond.

While direct data on this specific (Z)-isomer are sparse in the provided evidence, its structural analogs and synthetic routes offer insights into its likely physicochemical and biological behaviors. For instance, related compounds exhibit moderate solubility in polar aprotic solvents (e.g., DCM, MeOH) and stability under ambient conditions .

Properties

IUPAC Name

(3Z)-7,8-dimethoxy-3-[(4-methylphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-13-4-6-14(7-5-13)10-15-8-9-23-17-12-19(26-3)18(25-2)11-16(17)21(24)22-20(15)23/h4-7,10-12H,8-9H2,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLXPVHOBNICLW-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic compound that belongs to the class of quinazolinone derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.36 g/mol

This compound features a quinazolinone core with methoxy and benzylidene substituents that are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various quinazolinone derivatives, including this compound. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF70.173 ± 0.012
Quinazolinone derivative 1A27800.131 ± 0.015
Quinazolinone derivative 2HeLa0.177 ± 0.032

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound shows comparable efficacy to established anticancer agents like imatinib.

The mechanism by which this compound exerts its effects involves inhibition of key protein kinases associated with cancer progression.

Key Targets:

  • Cyclin-dependent kinase 2 (CDK2)
  • Epidermal growth factor receptor (EGFR)
  • Human epidermal growth factor receptor 2 (HER2)

Studies have shown that this compound acts as a non-competitive inhibitor for CDK2 and an ATP-competitive inhibitor for EGFR. Such interactions impede the signaling pathways that promote cell proliferation and survival in cancer cells.

Case Studies

A notable case study involved testing the compound against breast cancer cell lines (MCF7) and ovarian cancer cell lines (A2780). The study demonstrated significant cytotoxic effects and provided insights into the structure-activity relationship (SAR), indicating that modifications in the substituents could enhance or diminish activity.

Example Study Findings

In a comparative analysis of several quinazolinone derivatives:

  • Compounds with electron-withdrawing groups exhibited increased potency.
  • The presence of methoxy groups at positions 7 and 8 was essential for maintaining high levels of cytotoxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally analogous derivatives, focusing on synthesis, substituent effects, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Substituents at position 3: The 4-methylbenzylidene group in the target compound contrasts with other substituents such as diethylamino (compound 6), pyrrolidinyl (compound 9), and tetrahydro-2H-pyran-4-yl (compound 30) .
  • Position 7 and 8 modifications : The dimethoxy groups in the target compound differ from chloro (compound 26 ) or unsubstituted derivatives, which may influence electronic properties and steric hindrance .

Physicochemical Properties

  • Solubility : Compounds with polar substituents (e.g., piperazinyl in compound 12 ) exhibit higher aqueous solubility, whereas hydrophobic groups (e.g., 4-methylbenzylidene) may reduce solubility .
  • Thermal Stability : Analogs like compound 6 decompose at 230°C, suggesting moderate thermal stability for the target compound .
  • Spectroscopic Data :
    • <sup>1</sup>H NMR : Aromatic protons in analogs typically resonate between δ 7.0–8.3 ppm, with methoxy groups (~δ 3.7–4.1 ppm) .
    • HRMS : Expected molecular ion [M+H]<sup>+</sup> for the target compound (C22H21N2O3) is 361.1553, comparable to analogs like compound 7 (HRMS: 270.1608) .

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